Diphenyl(vinyl)phosphine oxide
Overview
Description
Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H13OP It is characterized by the presence of a phosphine oxide group attached to a vinyl group and two phenyl groups
Mechanism of Action
Target of Action
Diphenyl(vinyl)phosphine oxide, with the molecular formula C14H13OP , is a commonly used chemical reagent in laboratories . It primarily targets aryl halides in cross-coupling reactions . Aryl halides play a crucial role in organic synthesis as they can be easily transformed into a variety of functional groups.
Mode of Action
The compound interacts with its targets (aryl halides) through a cross-coupling reaction . This reaction is facilitated by a Ni/Zn catalyst , leading to the formation of various organophosphorus compounds . The vinyl group in the compound provides the necessary unsaturation for the cross-coupling reaction.
Pharmacokinetics
Its solubility characteristics indicate that it is soluble in nonpolar solvents like benzene and toluene, slightly soluble in alcohols and ethers, and almost insoluble in water . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the formation of various organophosphorus compounds via cross-coupling reactions with aryl halides . These compounds have wide applications in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has strong hygroscopicity and should be stored in a dry, well-ventilated area away from heat sources . Additionally, it should be kept away from strong oxidizing or reducing agents during use and storage .
Biochemical Analysis
Biochemical Properties
Diphenyl(vinyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the synthesis of sorbents for selective and effective sorption of certain metal ions . It interacts with enzymes, proteins, and other biomolecules through its phosphine oxide group, which can form coordination complexes with metal ions. These interactions are crucial for its function as a ligand in catalytic processes. The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s interactions with cellular proteins can modulate signal transduction pathways, thereby influencing gene expression and metabolic flux. These effects highlight the compound’s potential in regulating cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s phosphine oxide group is key to its binding interactions, allowing it to form stable complexes with metal ions and other biomolecules. These interactions can lead to changes in enzyme activity and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic pathways . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic processes. Its role in these pathways highlights its potential as a modulator of metabolic activities, with implications for both basic research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins. Understanding its transport and distribution is essential for optimizing its use in biochemical and therapeutic contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(vinyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with vinyl halides under basic conditions. Another method includes the hydrophosphinylation of allylic compounds using diphenylphosphine oxide under photoirradiation . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(vinyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
Diphenyl(vinyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl(vinyl)phosphine oxide include:
- Diphenylphosphine oxide
- Vinylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
This compound is unique due to the presence of both vinyl and phenyl groups attached to the phosphine oxide. This structural feature imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
Record name | Diphenyl(vinyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-78-8 | |
Record name | Phosphine oxide, ethenyldiphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl(vinyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?
A1: this compound is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []
Q2: How is this compound characterized spectroscopically?
A2: The structural features of this compound are revealed through various spectroscopic techniques:
- 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []
- 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []
- 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []
Q3: What are the known methods for synthesizing this compound?
A3: Several synthetic routes have been established for this compound:
- Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []
- Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []
- Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []
- Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield this compound. []
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